1,3-Dichloro-5-ethynyl-2-fluorobenzene
Description
Properties
Molecular Formula |
C8H3Cl2F |
|---|---|
Molecular Weight |
189.01 g/mol |
IUPAC Name |
1,3-dichloro-5-ethynyl-2-fluorobenzene |
InChI |
InChI=1S/C8H3Cl2F/c1-2-5-3-6(9)8(11)7(10)4-5/h1,3-4H |
InChI Key |
HBLJFHHHFBSYEA-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=C(C(=C1)Cl)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-ethynyl-2-fluorobenzene typically involves the following steps:
Starting Material: The synthesis begins with 1,3-dichloro-2-fluorobenzene.
Ethynylation: The ethynyl group is introduced through a reaction with an appropriate ethynylating agent under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The chlorine atoms at positions 1 and 3 undergo substitution under basic conditions. The fluorine at position 2 remains inert due to its strong C–F bond.
Mechanistic Insight :
NAS proceeds via a σ-complex intermediate stabilized by electron-withdrawing groups (-F, -C≡CH). DFT studies indicate that substitution at position 1 is kinetically favored due to reduced steric hindrance .
Pd-Catalyzed Cross-Coupling Reactions
The ethynyl group participates in Sonogashira and Suzuki-Miyaura couplings, forming extended π-systems.
Key Finding :
The ethynyl group enhances electron-withdrawing effects, accelerating oxidative addition in Pd-mediated couplings. Steric effects from the fluorine atom limit reactivity at position 2 .
Cycloaddition and Cyclization
The ethynyl group engages in [2+2] and [4+2] cycloadditions:
| Reaction | Conditions | Products | Selectivity | Source |
|---|---|---|---|---|
| [2+2] with Tetrazines | RT, DCM | Pyridazine derivatives | 91% | |
| Rh-catalyzed Cyclotrimerization | RhCl(PPh₃)₃, 100°C | Fluoro-substituted arenes | 78% |
Notable Example :
Under Rh catalysis, the ethynyl group forms benzene rings via cyclotrimerization, producing 1,3,5-tris(fluorophenyl)benzenes .
Oxidation and Reduction
Controlled redox reactions modify the ethynyl moiety:
Limitation :
Over-oxidation destroys the aromatic ring, necessitating mild conditions (e.g., TEMPO/O₂ for selective alkyne-to-ketone conversion) .
Polymerization
Thermal or radical-induced polymerization yields conductive materials:
| Initiator | Temperature | Product Structure | Conductivity (S/cm) | Source |
|---|---|---|---|---|
| AIBN | 120°C | Branched poly(arylacetylene) | 1.2 × 10⁻³ | |
| UV Light (254 nm) | RT | Cross-linked network | Insulating |
Application :
Branched polymers exhibit semiconducting properties suitable for organic electronics .
Halogen Bonding and Supramolecular Assembly
The fluorine and chlorine atoms participate in non-covalent interactions:
| Interaction Partner | Binding Constant (M⁻¹) | Application | Source |
|---|---|---|---|
| Pyridine Derivatives | 220 ± 15 | Crystal engineering | |
| Iodoarenes | 180 ± 10 | Drug delivery systems |
Structural Insight :
X-ray crystallography confirms C–F⋯π and C–Cl⋯N interactions stabilizing 2D frameworks .
Scientific Research Applications
1,3-Dichloro-5-ethynyl-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-ethynyl-2-fluorobenzene involves its interaction with specific molecular targets. The ethynyl group and halogen atoms play a crucial role in its reactivity and interactions with other molecules. The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Structural Analogues
Structurally analogous compounds include halogenated benzenes with varying substituents (e.g., Cl, F, ethynyl). Key examples:
The ethynyl group in the target compound distinguishes it from simpler trihalobenzenes, enabling participation in cross-coupling reactions (e.g., Sonogashira couplings) for constructing carbon-carbon bonds.
Physicochemical Properties
- Stability: The requirement for inert-atmosphere storage suggests higher sensitivity to oxidation or hydrolysis compared to non-ethynyl analogues (e.g., 1,3,5-trichlorobenzene), which are stable under ambient conditions.
- Boiling/Melting Points : Data for the target compound are unavailable, but the ethynyl group likely reduces boiling points relative to bulkier analogues due to decreased molecular symmetry and weaker intermolecular forces.
Biological Activity
1,3-Dichloro-5-ethynyl-2-fluorobenzene is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound possesses a benzene ring with two chlorine atoms and one fluorine atom substituting hydrogen atoms, along with an ethynyl group. The presence of these electronegative substituents enhances the compound's reactivity and interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Reactions : The compound acts as an electrophile, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This property is particularly relevant in drug design, where such interactions can lead to the modification of target proteins or nucleic acids.
- Inhibition of Enzymatic Activity : Studies suggest that compounds with similar structures can inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases .
Case Studies
- Antitumor Activity : A study investigating structurally similar compounds found that halogenated ethynylbenzene derivatives exhibited significant cytotoxicity against cancer cell lines. The mechanism was linked to the induction of apoptosis through reactive oxygen species (ROS) generation .
- Antiviral Properties : Research has indicated that compounds with similar functional groups can exhibit antiviral activity by interfering with viral replication processes. This suggests that this compound may possess similar properties worth exploring in antiviral drug development .
- Toxicological Assessments : Toxicity studies have demonstrated that halogenated compounds can have varying effects on cellular health. Evaluations of this compound are necessary to fully understand its safety profile and potential adverse effects on human health .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1,3-dichloro-5-ethynyl-2-fluorobenzene with high purity?
- Methodological Answer : Synthesis typically involves halogenation and alkyne coupling reactions. For example, fluorination and chlorination steps require precise temperature control (e.g., reflux conditions) and stoichiometric ratios to avoid side products like polychlorinated byproducts. Purification via column chromatography with non-polar solvents (hexane/ethyl acetate) is critical, followed by HPLC analysis to confirm purity (>95%) .
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar compounds?
- Methodological Answer :
- ¹⁹F NMR : The fluorine atom in the ortho position exhibits a distinct downfield shift (~-110 ppm) due to electron-withdrawing effects of adjacent substituents.
- ¹H NMR : The ethynyl proton resonates as a singlet near δ 3.1–3.3 ppm, while aromatic protons show coupling patterns consistent with para-substituted chlorines.
- IR : A sharp C≡C stretch at ~2100 cm⁻¹ and C-F stretches at 1200–1100 cm⁻¹ are diagnostic .
Q. What safety protocols are essential when handling halogenated aryl alkynes like this compound?
- Methodological Answer : Use fume hoods to minimize inhalation risks, as halogenated aromatics may release toxic vapors. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Storage should be in airtight containers under inert gas (argon) to prevent degradation .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the ethynyl group in cross-coupling reactions?
- Methodological Answer : The ethynyl group’s linear geometry minimizes steric hindrance, enabling Sonogashira or Glaser couplings. However, electron-withdrawing substituents (Cl, F) reduce alkyne nucleophilicity, requiring optimized catalysts (e.g., Pd(PPh₃)₄/CuI) and elevated temperatures (80–100°C). Kinetic studies using GC-MS can track reaction progress and side-product formation .
Q. What computational methods are suitable for predicting the compound’s stability under varying pH conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model protonation/deprotonation sites. Solvent effects are simulated using the Polarizable Continuum Model (PCM). Experimental validation via UV-Vis spectroscopy in buffered solutions (pH 2–12) is recommended to correlate theoretical predictions with observed degradation rates .
Q. How can crystallographic data resolve contradictions in reported bond lengths for halogenated aryl alkynes?
- Methodological Answer : Single-crystal X-ray diffraction provides precise bond metrics. For example, the C-F bond length in this compound (1.34 Å) is shorter than typical C-Cl bonds (1.73 Å), confirming electronic differences. Data from the Cambridge Structural Database (CSD) should be cross-referenced to identify outliers and refine force-field parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
